1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

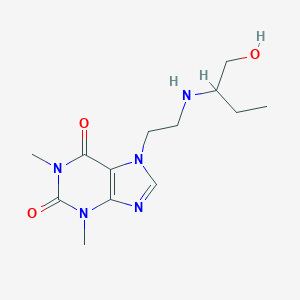

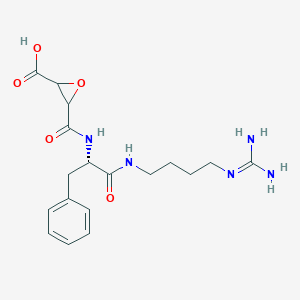

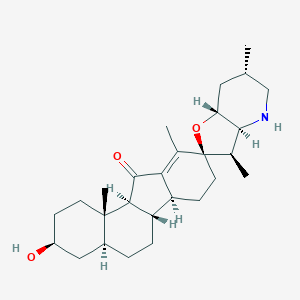

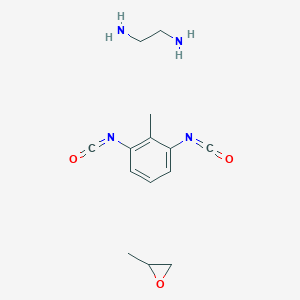

1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane, also known as polyurethane, is a versatile polymer that has been widely used in various fields such as construction, automotive, and biomedical applications. Polyurethane is a synthetic polymer that is formed by the reaction of diisocyanates with polyols. The resulting material can be tailored to meet specific requirements such as hardness, flexibility, and biocompatibility.

Wirkmechanismus

Polyurethane works by forming a strong bond with the surrounding tissue. The material can be designed to have different surface properties, which can affect the way it interacts with the surrounding tissue. For example, a hydrophilic surface can promote cell adhesion, while a hydrophobic surface can prevent bacterial adhesion.

Biochemical and Physiological Effects:

Polyurethane has been shown to have a minimal effect on the surrounding tissue. The material has been shown to be non-toxic and non-carcinogenic. Polyurethane has also been shown to have a minimal effect on the immune system, making it an ideal material for medical applications.

Vorteile Und Einschränkungen Für Laborexperimente

Polyurethane has several advantages for use in lab experiments. The material is easy to mold and shape, making it ideal for creating custom shapes and sizes. Polyurethane is also easy to sterilize, making it ideal for use in sterile environments. However, 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane can be difficult to work with due to its sensitivity to moisture and temperature.

Zukünftige Richtungen

There are several future directions for research on 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane. One area of research is the development of new 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane formulations that have improved mechanical properties and biocompatibility. Another area of research is the use of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane in regenerative medicine, where it can be used to create scaffolds for tissue engineering. Additionally, 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane can be used as a coating material for medical devices to improve their biocompatibility and reduce the risk of infection.

Synthesemethoden

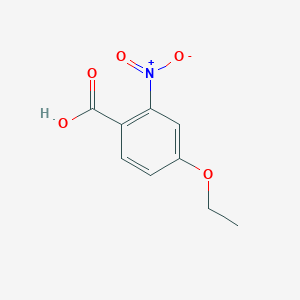

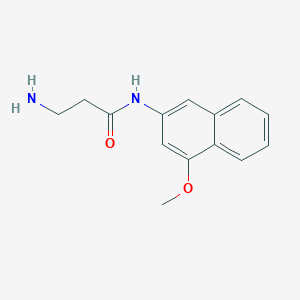

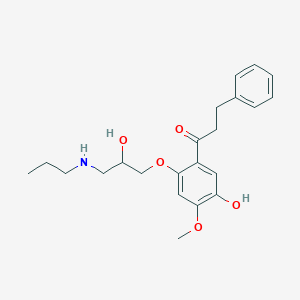

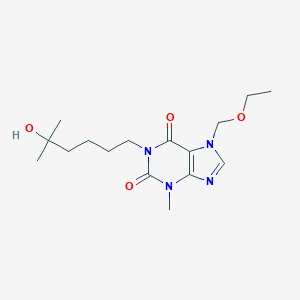

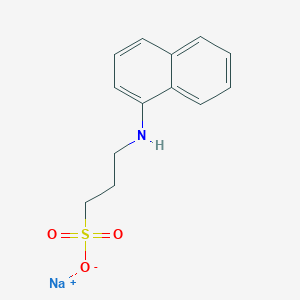

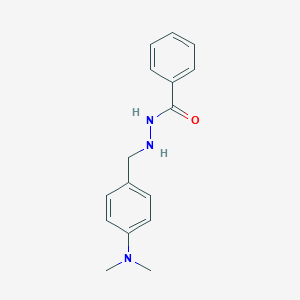

The synthesis of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane involves the reaction of 1,2-ethanediamine, 1,3-diisocyanatomethylbenzene, and methyloxirane. The reaction is typically carried out in the presence of a catalyst and a blowing agent. The catalyst is used to speed up the reaction, while the blowing agent is used to produce a foam-like material. The resulting material can be molded into various shapes and sizes.

Wissenschaftliche Forschungsanwendungen

Polyurethane has been extensively studied for its various applications in scientific research. It has been used as a scaffold material for tissue engineering, drug delivery, and wound healing. Polyurethane has also been used as a coating material for medical devices such as stents, catheters, and pacemakers. The material has been shown to have excellent biocompatibility, mechanical properties, and chemical resistance.

Eigenschaften

CAS-Nummer |

103051-65-6 |

|---|---|

Produktname |

1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane |

Molekularformel |

C14H20N4O3 |

Molekulargewicht |

292.33 g/mol |

IUPAC-Name |

1,3-diisocyanato-2-methylbenzene;ethane-1,2-diamine;2-methyloxirane |

InChI |

InChI=1S/C9H6N2O2.C3H6O.C2H8N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;3-1-2-4/h2-4H,1H3;3H,2H2,1H3;1-4H2 |

InChI-Schlüssel |

CBIYHEVUZBOQQO-UHFFFAOYSA-N |

SMILES |

CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |

Kanonische SMILES |

CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |

Synonyme |

1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)